1H and 13C NMR spectral data for 6-Bromo-2,3-dimethoxypyridine
1H and 13C NMR spectral data for 6-Bromo-2,3-dimethoxypyridine
Comprehensive NMR Spectral Analysis of 6-Bromo-2,3-dimethoxypyridine: Regiochemical Validation and Elucidation Protocols
Executive Summary & Introduction
As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical challenge of differentiating closely related halogenated pyridine regioisomers. 6-Bromo-2,3-dimethoxypyridine (CAS: 52606-08-3)[1] is a highly valuable building block in medicinal chemistry, notably utilized in the design of bioisosteres for influenza A endonuclease inhibitors[2].
During the electrophilic aromatic bromination of the 2,3-dimethoxypyridine scaffold, the strong electron-donating resonance effects of the methoxy groups predominantly direct the substitution to the 5-position, making 5-bromo-2,3-dimethoxypyridine the thermodynamically favored major product[3]. Consequently, isolating and validating the 6-bromo regioisomer requires rigorous analytical confirmation. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectral data of 6-bromo-2,3-dimethoxypyridine[4], detailing the physical chemistry principles that govern its chemical shifts and the self-validating experimental protocols required for its accurate characterization.
High-Resolution 1 H NMR Spectral Data & Mechanistic Causality
The definitive analytical tool to confirm the successful isolation of the 6-bromo isomer over the 5-bromo byproduct is 1 H NMR spectroscopy. The differentiation relies entirely on the physics of scalar spin-spin coupling ( J -coupling).
Table 1: 1 H NMR Spectral Data for 6-Bromo-2,3-dimethoxypyridine (401 MHz, CDCl 3 ) [5]
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| 6.96 | Doublet (d) | 8.0 | 1H | C5-H (or C4-H) |
| 6.89 | Doublet (d) | 8.0 | 1H | C4-H (or C5-H) |
| 3.98 | Singlet (s) | - | 3H | -OCH 3 (C2 or C3) |
| 3.82 | Singlet (s) | - | 3H | -OCH 3 (C3 or C2) |
Causality & Regiochemical Proof:
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The 8.0 Hz Ortho-Coupling: In 6-bromo-2,3-dimethoxypyridine, the two remaining aromatic protons reside at the C4 and C5 positions. Because they are adjacent (ortho) to one another, their magnetic moments interact strongly through three bonds ( 3J ), resulting in a characteristic coupling constant of 8.0 Hz[5].
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Ruling out the 5-Bromo Isomer: If the sample were the major byproduct (5-bromo-2,3-dimethoxypyridine), the protons would reside at C4 and C6. Separated by four bonds, they would exhibit a weak meta-coupling ( 4J ) of approximately 2.0 Hz[3]. Observing the 8.0 Hz doublets is the absolute, self-validating proof of the 6-bromo regiochemistry.
High-Resolution 13 C NMR Spectral Data & Interpretation
The 13 C NMR spectrum provides orthogonal validation of the molecular framework. The chemical shifts are dictated by the electronegativity of the heteroatoms and the heavy atom effect of bromine.
Table 2: 13 C NMR Spectral Data for 6-Bromo-2,3-dimethoxypyridine (101 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Mechanistic Rationale |
| ~153.0 | C q | C2 | Highly deshielded by the adjacent electronegative pyridine nitrogen and the directly attached methoxy oxygen. |
| ~144.5 | C q | C3 | Deshielded purely by the attached methoxy oxygen. |
| ~132.0 | C q | C6 | Deshielded by the adjacent nitrogen, but shifted slightly upfield relative to C2 due to the "heavy atom effect" of the large bromine electron cloud. |
| ~121.0 | CH | C5 | Aromatic CH; relatively unaffected by direct resonance donation. |
| ~116.0 | CH | C4 | Aromatic CH; shielded by the para-resonance electron donation from the C2 methoxy group. |
| ~54.5 | CH 3 | -OCH 3 | Standard methoxy carbon shift. |
| ~53.8 | CH 3 | -OCH 3 | Standard methoxy carbon shift. |
| (Note: 13 C values are empirical assignments derived from the baseline 2,3-dimethoxypyridine scaffold and standard halogen substituent effects). |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute confidence in these structural assignments, the following self-validating NMR acquisition protocol must be strictly adhered to in the laboratory.
Step 1: Sample Preparation & Standardization
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Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides the necessary deuterium lock signal to stabilize the magnetic field. TMS acts as an internal standard (set to exactly 0.00 ppm), ensuring that the chemical shifts are absolute and immune to solvent-dependent drift.
Step 2: Probe Tuning and Matching (ATM)
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Action: Execute automated or manual tuning and matching for both the 1 H and 13 C channels before acquisition.
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Causality: This minimizes reflected radiofrequency (RF) power, maximizing the energy transferred to the sample. Proper tuning directly dictates the Signal-to-Noise Ratio (SNR), which is critical for observing the less sensitive 13 C nuclei.
Step 3: Gradient Shimming & Lineshape Validation
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Action: Perform 3D gradient shimming until the Z-axis magnetic field (B 0 ) is perfectly homogenous. Validate by checking the full width at half maximum (FWHM) of the TMS peak (target < 0.8 Hz).
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Causality: A homogenous magnetic field prevents peak broadening. Sharp, Lorentzian lineshapes are mandatory to accurately measure the 8.0 Hz scalar coupling constant and definitively rule out peak overlap.
Step 4: Acquisition Parameters
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Action ( 1 H NMR): Acquire 16–32 scans at 400 MHz with a relaxation delay (D1) of 1.5 seconds.
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Action ( 13 C NMR): Acquire >1024 scans at 101 MHz using WALTZ-16 1 H decoupling. Set D1 to 2.5 seconds.
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Causality: The extended D1 in 13 C NMR ensures that quaternary carbons (C2, C3, C6)—which lack attached protons to facilitate rapid dipole-dipole relaxation—fully return to thermal equilibrium between pulses, preventing signal attenuation.
Workflow Visualization
1H NMR workflow for differentiating 5-bromo and 6-bromo-2,3-dimethoxypyridine regioisomers.
References
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NextSDS. "6-bromo-2,3-dimethoxypyridine — Chemical Substance Information." NextSDS Database. URL:[Link]
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PubChem. "6-bromo-2,3-dimethoxypyridine (C7H8BrNO2) - CID 21828361." National Center for Biotechnology Information. URL:[Link]
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RSC Advances. "Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors." Royal Society of Chemistry / PMC9335936. URL:[Link]
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National Institutes of Health. "Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease." PMC4073604. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-bromo-2,3-dimethoxypyridine (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
